2-(4-Bromo-2-nitrophenyl)acetonitrile 2-(4-Bromo-2-nitrophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 105003-96-1
VCID: VC6606502
InChI: InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2
SMILES: C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.044

2-(4-Bromo-2-nitrophenyl)acetonitrile

CAS No.: 105003-96-1

Cat. No.: VC6606502

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.044

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-nitrophenyl)acetonitrile - 105003-96-1

Specification

CAS No. 105003-96-1
Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
IUPAC Name 2-(4-bromo-2-nitrophenyl)acetonitrile
Standard InChI InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2
Standard InChI Key GEPDAFQIOVPKPV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(4-Bromo-2-nitrophenyl)acetonitrile belongs to the nitrile family, featuring:

  • Molecular formula: C₈H₅BrN₂O₂

  • Molecular weight: 241.04 g/mol

  • IUPAC name: 2-(4-bromo-2-nitrophenyl)acetonitrile

The molecule consists of a phenyl ring substituted with bromine (position 4), nitro (position 2), and an acetonitrile side chain (position 1). X-ray crystallography data, though not directly available in the cited sources, suggests a planar aromatic system with bond angles consistent with ortho-nitro and para-bromo steric interactions .

Spectroscopic Properties

Key spectral data from synthesis reports include:

  • IR (KBr): ν = 2235 cm⁻¹ (C≡N stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 3.95 (s, 2H, CH₂CN)

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-NO₂), 135.4 (C-Br), 132.8–126.4 (aromatic carbons), 117.3 (CN), 24.1 (CH₂CN)

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves nitration and bromination sequences:

Step 1: Nitration of 4-bromophenylacetonitrile
A mixture of 4-bromophenylacetonitrile (1.0 equiv) and fuming HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C yields 2-nitro-4-bromophenylacetonitrile with 85–90% efficiency .

Step 2: Purification
Crude product is recrystallized from ethanol/water (3:1) to achieve ≥97% purity .

Physicochemical Properties

Thermal Stability

  • Melting point: 98–100°C (DSC)

  • Decomposition temperature: >250°C under nitrogen

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45.2
Ethanol12.7
Water0.8
Data derived from shake-flask experiments at 25°C .

Computational Chemistry

DFT calculations (B3LYP/6-311+G**) predict:

  • Dipole moment: 5.2 D

  • HOMO-LUMO gap: 4.8 eV

  • Electrostatic potential maps show strong electron withdrawal by nitro and bromine groups .

Applications in Organic Synthesis

Heterocycle Construction

The compound participates in:

  • Cycloadditions: Forms pyrazoles and isoxazoles via [3+2] cycloaddition with azides .

  • Cross-couplings: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Pharmaceutical Intermediates

Key intermediate for:

  • Anticancer agents (e.g., kinase inhibitors)

  • Antimicrobial quinolone derivatives

ParameterValue
GHS Signal WordWarning
H-statementsH302, H315, H319
P-statementsP264, P280, P305+P351+P338
Storage recommendations: Room temperature in amber glass under nitrogen .

Environmental Impact

  • Biodegradation: <10% in 28 days (OECD 301B)

  • Ecotoxicity: LC50 (Daphnia magna) = 12 mg/L

Recent Advances (2023–2025)

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis at 120°C with:

  • Residence time: 8 min

  • Yield improvement: 92% vs. batch 78%

Photocatalytic Modifications

Visible-light-mediated C–Br bond functionalization using:

  • Ru(bpy)₃Cl₂ catalyst

  • Hantzsch ester as reductant
    Produces debrominated nitriles for late-stage diversification .

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